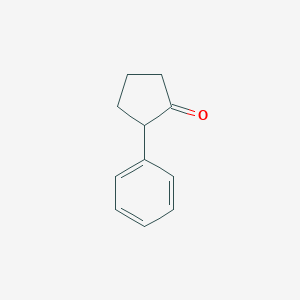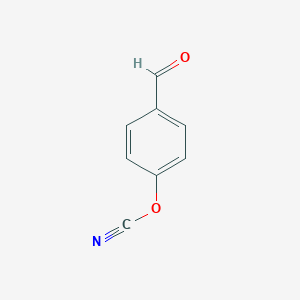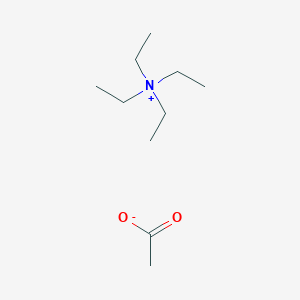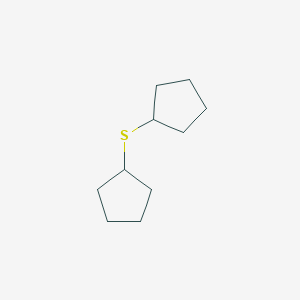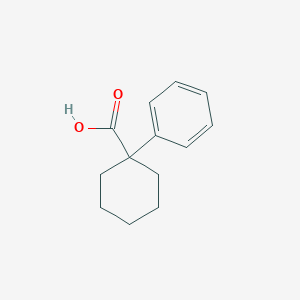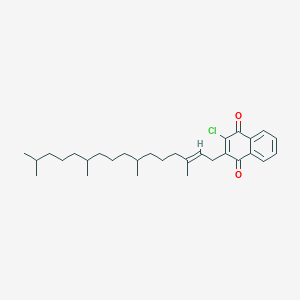
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin, and it is a natural product found in various plant species, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. Plumbagin has been studied extensively due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of plumbagin is complex and involves multiple pathways. In cancer cells, plumbagin induces apoptosis by activating various signaling pathways, including the p53 and MAPK pathways. Plumbagin also inhibits various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and NF-κB. In addition, plumbagin has been shown to induce oxidative stress in cancer cells, leading to cell death. Plumbagin's antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit various enzymes involved in bacterial metabolism. Plumbagin's anti-inflammatory and antioxidant properties are due to its ability to inhibit various pro-inflammatory cytokines and reactive oxygen species.
生化学的および生理学的効果
Plumbagin has various biochemical and physiological effects on the body. In cancer cells, plumbagin induces apoptosis and inhibits tumor growth and metastasis. Plumbagin's antimicrobial properties help to fight bacterial, fungal, and viral infections. Plumbagin's anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes. However, plumbagin also has some limitations for lab experiments, including its low solubility in water and potential toxicity at high doses.
実験室実験の利点と制限
Plumbagin has several advantages for lab experiments, including its diverse biological activities, relatively low cost, and availability from natural sources. However, plumbagin also has some limitations for lab experiments, including its low solubility in water, potential toxicity at high doses, and potential interactions with other chemicals in the lab.
将来の方向性
There are several future directions for research on plumbagin, including the development of new synthesis methods to improve yield and purity, the investigation of plumbagin's potential applications in the treatment of Alzheimer's disease and diabetes, and the development of new formulations of plumbagin for improved solubility and bioavailability. Additionally, further research is needed to investigate the potential interactions between plumbagin and other chemicals in the lab and to determine the optimal doses for various applications.
合成法
The synthesis of plumbagin can be achieved through various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The isolation of plumbagin from natural sources involves the extraction of the compound from plants that contain it. Chemical synthesis of plumbagin involves the reaction of 1,4-naphthoquinone with various reagents, including chloroacetyl chloride and hexadecene. Biotransformation of plumbagin involves the use of microorganisms to convert precursor compounds into plumbagin.
科学的研究の応用
Plumbagin has been extensively studied in scientific research due to its diverse biological activities. In cancer research, plumbagin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Plumbagin has also been shown to inhibit tumor growth and metastasis in animal models. In addition, plumbagin has been studied for its antimicrobial properties, including its ability to inhibit the growth of various bacteria, fungi, and viruses. Plumbagin has also been studied for its anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes.
特性
CAS番号 |
1258-63-5 |
|---|---|
製品名 |
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- |
分子式 |
C30H43ClO2 |
分子量 |
471.1 g/mol |
IUPAC名 |
2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+ |
InChIキー |
BFMNXKXZDPXHIG-LYBHJNIJSA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
同義語 |
2-chlorophylloquinone 2-chlorovitamin K1 chloro-K chloro-K, (R-(R*,R*)-(E))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



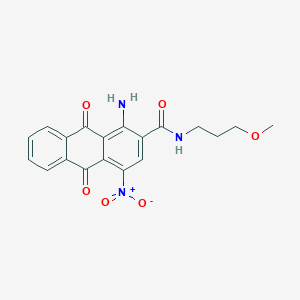
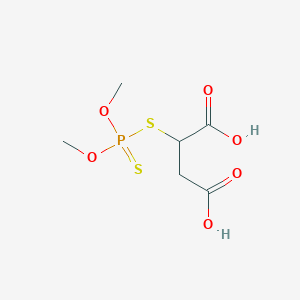
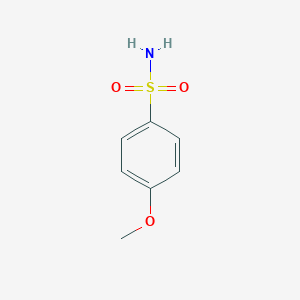
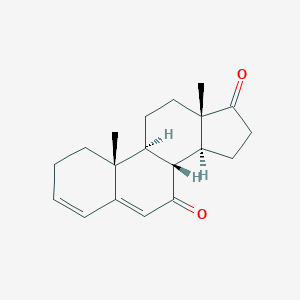
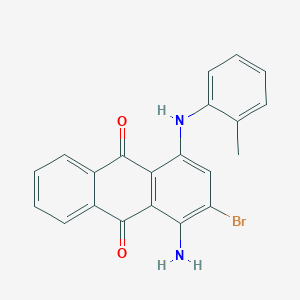
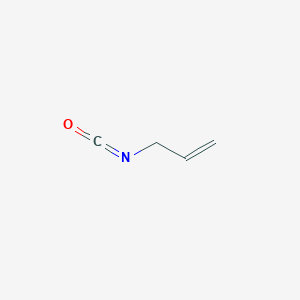
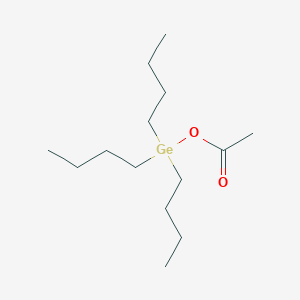
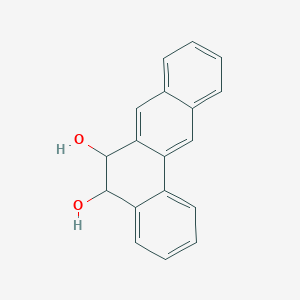
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
